molecular formula C10H13FO2 B13574834 2-(3-Fluoro-4-methoxyphenyl)propan-1-ol

2-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Cat. No.: B13574834
M. Wt: 184.21 g/mol
InChI Key: ZGCNJZBHGUORQU-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO2 It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)propan-1-ol typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable reagent to introduce the propanol side chain. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation or chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: 2-(3-Fluoro-4-methoxyphenyl)propan-1-one.

    Reduction: 2-(3-Fluoro-4-methoxyphenyl)propane.

    Substitution: 2-(3-Methoxy-4-methoxyphenyl)propan-1-ol (if fluorine is substituted with methoxy).

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-methoxyphenyl)propan-1-ol
  • 2-(3-Bromo-4-methoxyphenyl)propan-1-ol
  • 2-(3-Fluoro-4-hydroxyphenyl)propan-1-ol

Uniqueness

2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is unique due to the specific combination of the fluorine atom and methoxy group on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H13FO2/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7,12H,6H2,1-2H3

InChI Key

ZGCNJZBHGUORQU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC(=C(C=C1)OC)F

Origin of Product

United States

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